molecular formula C21H18N2O4 B5030649 N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea

N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea

Cat. No. B5030649
M. Wt: 362.4 g/mol
InChI Key: YQLKEMGZLVQHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea, also known as DBF-MU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. DBF-MU is a small molecule inhibitor that has been shown to have promising anti-cancer properties, making it a potential candidate for the development of new cancer treatments.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea involves the inhibition of the enzyme Topoisomerase II alpha (TOP2A). TOP2A is an enzyme that is involved in DNA replication and is overexpressed in many cancer cells. N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea binds to TOP2A and prevents it from carrying out its function, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has been found to have a high selectivity towards cancer cells, leading to minimal side effects. N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea has also been shown to inhibit the growth of cancer stem cells, which are responsible for the recurrence of cancer after treatment.

Advantages and Limitations for Lab Experiments

N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its high selectivity towards cancer cells and its ability to inhibit the growth of cancer stem cells. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea. One potential direction is the development of new formulations to improve its solubility and bioavailability. Another direction is the exploration of its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine its efficacy in vivo and its potential for clinical use.
In conclusion, N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea is a promising compound for cancer research due to its potential anti-cancer properties. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential applications in cancer treatment and to determine its efficacy in vivo.

Synthesis Methods

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea involves the reaction of 2-methoxydibenzo[b,d]furan-3-carbonyl chloride with 4-methoxyaniline in the presence of a base. The resulting product is then treated with urea to yield N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea. The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea has been optimized to improve its yield and purity, making it a viable option for further research.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

1-(2-methoxydibenzofuran-3-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-25-14-9-7-13(8-10-14)22-21(24)23-17-12-19-16(11-20(17)26-2)15-5-3-4-6-18(15)27-19/h3-12H,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLKEMGZLVQHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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